molecular formula C16H13N3O3 B10870819 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-pyridin-2-yl-propionamide

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-pyridin-2-yl-propionamide

Cat. No.: B10870819
M. Wt: 295.29 g/mol
InChI Key: AXAYDJJIPDVHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-pyridin-2-yl-propionamide is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-pyridin-2-yl-propionamide typically involves the reaction of phthalic anhydride with an appropriate amine. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triethylamine . The reaction proceeds through the formation of an intermediate, which is then converted to the final product through further chemical transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-pyridin-2-yl-propionamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-pyridin-2-yl-propionamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-pyridin-2-yl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-pyridin-2-yl-propionamide is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C16H13N3O3/c20-14(18-13-7-3-4-9-17-13)8-10-19-15(21)11-5-1-2-6-12(11)16(19)22/h1-7,9H,8,10H2,(H,17,18,20)

InChI Key

AXAYDJJIPDVHPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.